molecular formula C18H20N2O3 B2376523 N-(2,4-dimethylphenyl)-N'-(2-methoxybenzyl)ethanediamide CAS No. 429625-11-6

N-(2,4-dimethylphenyl)-N'-(2-methoxybenzyl)ethanediamide

Cat. No.: B2376523
CAS No.: 429625-11-6
M. Wt: 312.369
InChI Key: QHEPLHNRYPUWDA-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-N’-(2-methoxybenzyl)ethanediamide is an organic compound that belongs to the class of ethanediamides. These compounds are characterized by the presence of two amide groups attached to an ethane backbone. The specific structure of this compound includes a 2,4-dimethylphenyl group and a 2-methoxybenzyl group attached to the nitrogen atoms of the ethanediamide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-N’-(2-methoxybenzyl)ethanediamide typically involves the reaction of 2,4-dimethylphenylamine with 2-methoxybenzylamine in the presence of an appropriate coupling agent. Common coupling agents include carbodiimides such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under mild conditions.

Industrial Production Methods

In an industrial setting, the production of N-(2,4-dimethylphenyl)-N’-(2-methoxybenzyl)ethanediamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-N’-(2-methoxybenzyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: Formation of carboxylic acids or amides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition or as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.

    Industry: Utilized in the production of specialty chemicals or as a precursor in the manufacture of polymers.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-N’-(2-methoxybenzyl)ethanediamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)-N’-(2-hydroxybenzyl)ethanediamide
  • N-(2,4-dimethylphenyl)-N’-(2-chlorobenzyl)ethanediamide
  • N-(2,4-dimethylphenyl)-N’-(2-nitrobenzyl)ethanediamide

Uniqueness

N-(2,4-dimethylphenyl)-N’-(2-methoxybenzyl)ethanediamide is unique due to the presence of both 2,4-dimethylphenyl and 2-methoxybenzyl groups. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other ethanediamides.

Properties

IUPAC Name

N'-(2,4-dimethylphenyl)-N-[(2-methoxyphenyl)methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-12-8-9-15(13(2)10-12)20-18(22)17(21)19-11-14-6-4-5-7-16(14)23-3/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHEPLHNRYPUWDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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